molecular formula C18H18N2O5 B4151388 6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4151388
M. Wt: 342.3 g/mol
InChI Key: MEUMUQVTWZHLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its complex structure, which includes methoxy groups, a nitrophenyl group, and a dihydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction, followed by a coupling reaction with the quinolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminophenyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Aminophenyl derivatives.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes involved in cell signaling or metabolic pathways. The nitrophenyl group can play a crucial role in binding to the active site of the target enzyme, while the quinolinone core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    4-chromene derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Quinazoline derivatives: These compounds also contain a nitrogen-containing heterocycle and have shown potential in medicinal chemistry.

Uniqueness

6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-4-(4-methyl-3-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-4-5-11(6-15(10)20(22)23)12-8-18(21)19-14-9-17(25-3)16(24-2)7-13(12)14/h4-7,9,12H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUMUQVTWZHLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 4
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 6
Reactant of Route 6
6,7-DIMETHOXY-4-(4-METHYL-3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.